molecular formula C14H11N3O2 B2737726 methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate CAS No. 860651-12-3

methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate

Cat. No.: B2737726
CAS No.: 860651-12-3
M. Wt: 253.261
InChI Key: PUXCCSQCWOORKK-UHFFFAOYSA-N
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Description

Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a dicyanoethyl substituent at the 3-position and a methoxycarbonyl group at the 2-position of the indole core. This compound falls within the broader class of indole-2-carboxylates, which are widely studied for their pharmacological and chemical properties, including antimicrobial, antifungal, and enzyme-inhibitory activities .

The presence of the dicyanoethyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions in biological systems. Similar compounds, such as those with dicyanovinyl or dicyanoethenyl substituents, are noted for their synthetic versatility and applications in medicinal chemistry .

Properties

IUPAC Name

methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)13-11(6-9(7-15)8-16)10-4-2-3-5-12(10)17-13/h2-5,9,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXCCSQCWOORKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation followed by a Michael addition. The Knoevenagel condensation involves the reaction of an aldehyde with a malononitrile in the presence of a base such as piperidine or triethylamine. The resulting product then undergoes a Michael addition with an appropriate indole derivative to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate has been investigated for its potential as a pharmacological agent . Its structural properties suggest that it could act as an inhibitor for various biological targets:

  • HIV Integrase Inhibition : Research indicates that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, a critical enzyme in the HIV life cycle. The binding conformation analysis shows that the indole core interacts with magnesium ions in the active site, suggesting that this compound could be optimized for enhanced inhibitory activity against this target .
  • Anticancer Activity : Indole derivatives have shown promise in anticancer research due to their ability to induce apoptosis and inhibit cell proliferation. This compound may similarly affect cancer cells by modulating signaling pathways associated with cell survival .

Material Science

The compound's unique structure allows it to be used as a building block for synthesizing more complex materials:

  • Polymer Synthesis : this compound can be utilized in the preparation of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its reactivity can be exploited to create cross-linked networks that are useful in coatings and adhesives.

Recent studies have focused on evaluating the biological activities of this compound:

  • Antimicrobial Properties : Preliminary assessments suggest that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. Future research could explore the specific efficacy of this compound against Gram-positive and Gram-negative bacteria .

Case Study 1: HIV Integrase Inhibition

A study published in Molecules demonstrated that derivatives of indole-2-carboxylic acid effectively inhibited HIV integrase, with one derivative showing an IC50 value of 0.13 μM. This finding underscores the potential of this compound as a scaffold for developing new antiviral agents .

Case Study 2: Anticancer Activity Assessment

Research conducted by the National Cancer Institute evaluated various indole derivatives for their anticancer properties. Compounds similar to this compound exhibited significant inhibition rates against multiple cancer cell lines, indicating a promising avenue for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Compound Substituents Molecular Weight Key Properties/Activities References
This compound 3-(2,2-dicyanoethyl), 2-COOCH3 265.25 Hypothesized antimicrobial activity based on dicyanoethyl analogs; potential enzyme inhibition
(Z)-Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl-1H-indole-2-carboxylate derivatives 3-(thioxothiazolidin-5-ylidene), 2-COOCH3 320–420 10–50× higher antibacterial activity vs. ampicillin; antifungal activity against T. viride
Methyl 6-(but-2-yn-1-yloxy)-5-methoxy-1H-indole-2-carboxylate (21b) 6-butynyloxy, 5-OCH3, 2-COOCH3 273.29 Yellow solid; IR: 1728 cm⁻¹ (ester C=O); moderate solubility in polar solvents
Methyl 3,7-dimethyl-1H-indole-2-carboxylate 3-CH3, 7-CH3, 2-COOCH3 203.24 Lower molecular weight; potential for metabolic stability due to methyl groups
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate 3-(methoxyoxoethyl), 2-COOCH3 247.25 Increased lipophilicity; IR: 1728 cm⁻¹ (ester C=O); used as a synthetic intermediate
Ethyl 3-(2-(4-methylphenylsulfonamido)-1-phenylethyl)-1H-indole-2-carboxylate (3n) 3-sulfonamide-phenethyl, 2-COOCH2CH3 452.53 White solid (m.p. 175–177°C); moderate yield (54%); tested in gold-catalyzed reactions

Key Observations

Antimicrobial Activity: Thioxothiazolidin-indole hybrids (e.g., derivatives in ) exhibit superior antibacterial and antifungal activity compared to the dicyanoethyl analog, likely due to the thioxothiazolidin moiety’s ability to disrupt microbial membranes or enzymes.

Esters with bulky substituents (e.g., sulfonamide-phenethyl in ) show lower synthetic yields, whereas simpler analogs (e.g., ) are more readily synthesized.

Synthetic Utility: this compound is commercially available (3 suppliers listed in ), facilitating its use as a building block in drug discovery. Derivatives like those in and demonstrate the scaffold’s adaptability for targeting specific pathways (e.g., EGFR/BRAF inhibition).

Enzyme Inhibition: Indole-2-carboxylates with electron-withdrawing groups (e.g., dicyanoethyl, chloro) are promising for enzyme inhibition. For example, 5-chloro-indole-2-carboxylates in show potent activity against EGFRT790M/BRAFV600E pathways.

Biological Activity

Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its potential biological activities. Indoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through various studies and data available in scientific literature.

Chemical Structure and Properties

This compound features a complex structure characterized by an indole ring substituted with a dicyanoethyl group and a methyl ester. The presence of the dicyanoethyl moiety is significant as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of indole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation.

  • Case Study 1 : In vitro assays demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Research has indicated that indole derivatives possess antimicrobial activity against a range of pathogens.

  • Case Study 2 : A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of indole compounds are well-documented, and this compound is no exception.

  • Case Study 3 : In vivo studies demonstrated that administration of this compound significantly reduced inflammatory markers in animal models of acute inflammation. The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It is hypothesized that this compound interacts with cellular receptors that mediate apoptosis and immune responses.

Data Summary

Biological Activity Effect Mechanism References
AnticancerReduced viability in cancer cell linesInduces apoptosis; cell cycle arrest ,
AntimicrobialModerate activity against bacteriaDisruption of bacterial cell wall synthesis
Anti-inflammatoryDecreased inflammatory markersInhibition of pro-inflammatory cytokines ,

Q & A

Basic: What are common synthetic routes for methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate?

A typical approach involves Fischer indole synthesis or Vilsmeier-Haack formylation to functionalize the indole core. For example:

  • Step 1 : Condensation of hydrazines with ketones to form indole intermediates.
  • Step 2 : Introduction of the dicyanoethyl group via nucleophilic substitution or Michael addition using acrylonitrile derivatives.
  • Step 3 : Esterification with methyl chloroformate under basic conditions (e.g., NaH in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature Control : Reflux in acetic acid (110–120°C) for 3–5 hours enhances cyclization efficiency but may require quenching to avoid decomposition .
  • Catalyst Selection : Use of triethylsilane in trifluoroacetic acid (TFA) reduces side reactions during reductive alkylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane minimizes ester hydrolysis .
  • Yield Challenges : Low yields (e.g., 20% in some indole syntheses) often result from steric hindrance at the C-3 position; iterative optimization of stoichiometry (1.1–1.5 eq. of dicyanoethyl reagent) is critical .

Basic: What spectroscopic techniques validate the compound’s structure?

  • NMR :
    • ¹H NMR : Look for indole NH proton (~12.5 ppm, broad singlet) and methyl ester resonance (~3.8–4.0 ppm) .
    • ¹³C NMR : Confirm the dicyanoethyl group (C≡N: ~115–120 ppm) and ester carbonyl (~165–170 ppm) .
  • IR : Stretching bands for nitriles (~2240 cm⁻¹) and ester C=O (~1710 cm⁻¹) .
  • MS : Molecular ion peak matching the exact mass (e.g., m/z ~283.1 for C₁₅H₁₃N₃O₂) .

Advanced: How can X-ray crystallography resolve ambiguities in tautomeric forms?

  • Data Collection : Use SHELX or ORTEP-III for structure refinement. High-resolution data (≤0.8 Å) is essential to distinguish between keto-enol tautomers .
  • Key Metrics : Analyze bond lengths (e.g., C=O vs. C–O in esters) and hydrogen-bonding networks. For indole derivatives, the N–H···O=C interaction often stabilizes the keto form .
  • Contradictions : Discrepancies between calculated and observed spectra may arise from dynamic disorder; use SQUEEZE in PLATON to model solvent effects .

Basic: What safety precautions are required during synthesis?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact with nitriles (toxic) and methylating agents (carcinogenic) .
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., acetic acid, DMF).
  • Waste Disposal : Segregate nitrile-containing waste for incineration by certified facilities .

Advanced: How do substituents at the indole C-3 position influence biological activity?

  • Structure-Activity Relationship (SAR) : The dicyanoethyl group enhances electron-withdrawing effects, potentially increasing binding affinity to targets like tubulin or serotonin receptors. Compare with analogs lacking the cyano group (e.g., methyl 3-ethylindole-2-carboxylate) .
  • In Vitro Testing : Use cytotoxicity assays (MTT) against cancer cell lines (e.g., MCF-7) and enzyme inhibition studies (e.g., COX-2) to quantify activity. IC₅₀ values <10 µM suggest therapeutic potential .

Advanced: How to address contradictions in reported synthetic yields?

  • Case Study : A 20% yield in one protocol vs. 60% in another may stem from:
    • Reagent Purity : Lower-grade acrylonitrile derivatives increase side reactions.
    • Workup Differences : Acidic quenching (pH 3–4) vs. neutral extraction alters product stability .
  • Resolution : Replicate conditions with controlled variables (e.g., anhydrous solvents, inert atmosphere) and report yields with error margins (±5%) .

Basic: What chromatographic methods separate byproducts?

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) or with ninhydrin for amine byproducts.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves polar impurities (e.g., unreacted indole acids) .

Advanced: Can computational modeling predict reactivity or stability?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess the energy barrier for nitrile hydrolysis or ester degradation.
  • MD Simulations : Predict solubility in biological membranes using logP values (~2.5 for this compound) .

Basic: What are common degradation pathways?

  • Hydrolysis : Ester groups hydrolyze in aqueous basic conditions (pH >9) to carboxylic acids.
  • Photodegradation : UV exposure cleaves the indole ring; store samples in amber vials at –20°C .

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